Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine structure. This compound is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry due to its biological activity. The compound is identified by the CAS number 1557261-89-8 and has gained attention for its structural features that may contribute to various pharmacological effects.
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate belongs to the class of imidazo[1,2-a]pyridines, which are recognized for their significance in drug development. These compounds often serve as scaffolds in the synthesis of pharmaceuticals due to their diverse biological activities and structural versatility. The classification of this compound falls under nitrogen-containing heterocycles, which are crucial in various chemical and biological processes.
The synthesis of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be achieved through several methods:
Each method requires specific conditions such as temperature control and choice of solvents to optimize yield and purity.
The synthesis often involves intermediate compounds that are crucial for achieving the final product. For example, starting materials may include substituted pyridine derivatives that undergo nucleophilic attacks to form the desired imidazo[1,2-a]pyridine structure.
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate features a bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The molecular formula is , indicating the presence of two nitrogen atoms within the heterocyclic rings.
The compound's molecular weight is approximately 194.20 g/mol. Its structural characteristics contribute to its reactivity and interactions with biological targets.
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions:
Reagents such as sodium hydroxide for hydrolysis or oxidizing agents like potassium permanganate are commonly employed in these reactions. The specific conditions (e.g., temperature and pH) significantly influence the reaction pathways and product distributions.
The mechanism of action of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core is believed to facilitate binding to specific sites on proteins or nucleic acids.
Upon binding to its target, the compound may modulate biochemical pathways that lead to therapeutic effects. For example, it could inhibit certain enzymes involved in disease processes or alter receptor activity related to neurotransmission.
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities including antimicrobial and anticancer properties. This suggests that methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate may possess similar pharmacological potential.
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
The compound is soluble in polar solvents such as methanol and ethanol but may have limited solubility in nonpolar solvents. Its stability can be influenced by environmental factors such as pH and temperature.
Spectroscopic techniques (e.g., NMR and IR) are commonly used to characterize this compound's structure and confirm its purity during synthesis.
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific uses:
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 1557261-89-8) represents a synthetically valuable fused bicyclic scaffold with distinctive structural and electronic properties. The compound features a partially saturated imidazo[1,2-a]pyridine core, where the imidazole ring (five-membered, containing two nitrogen atoms) is fused to a tetrahydropyridine ring (six-membered, piperidine-like), creating a semi-rigid, boat-conformation adaptable bicyclic system. Key substituents include a hydrogen-bond-donating amino group at position 2 and an electron-withdrawing methyl ester at position 3, creating a push-pull electronic architecture [2] [3]. This section comprehensively explores advanced computational analyses of this heterocyclic system.
Quantum mechanical calculations reveal intricate details about the conformational behavior and strain energy distribution within the bicyclic framework. The lowest energy conformation adopts a boat-like geometry for the tetrahydropyridine ring (encompassing positions 5-8), with the imidazole ring (positions 1,2,3) lying nearly perpendicular to it. This arrangement minimizes steric repulsion between the C5/C8 methylene groups and the ester moiety [3].
Torsional energy profiles, mapped using high-level ab initio methods (MP2/cc-pVTZ), identify rotational barriers around the C3-C(ester) bond of approximately 6-8 kcal/mol. This relatively low barrier facilitates ester group rotation at room temperature, enabling adaptive binding in potential supramolecular or biological contexts. Ring inversion dynamics of the saturated ring system were investigated via potential energy surface (PES) scans. The calculations predict an inversion barrier of ~12 kcal/mol between equivalent boat conformations via a transient twist-boat intermediate, suggesting moderate conformational flexibility at physiological temperatures (37°C) [3].
Table 1: Conformational Analysis via Quantum Mechanical Methods
Parameter | Value/Characterization | Methodology | Significance |
---|---|---|---|
Tetrahydropyridine Ring Pucker | Boat conformation (min energy) | MP2/cc-pVTZ Geometry Opt. | Reduced steric clash with imidazole ring |
C3-C(ester) Rotation Barrier | 6-8 kcal/mol | MP2/cc-pVTZ PES Scan | Ester group rotational freedom at RT |
Ring Inversion Barrier | ~12 kcal/mol | B3LYP-D3/def2-TZVP PES Scan | Moderate ring flexibility at 37°C |
Amino Group Orientation | Coplanar with imidazole ring | NBO Analysis | Maximizes π-conjugation with imidazole system |
Density Functional Theory (DFT) analyses at the B3LYP/6-311++G(d,p) level provide deep insight into the electronic structure and reactive properties. Natural Bond Orbital (NBO) analysis confirms significant electron delocalization within the imidazo[1,2-a]pyridine π-system. The amino group (position 2) exhibits substantial electron-donating character (+M effect), increasing electron density at N1 and C3. Conversely, the methyl ester group (position 3) acts as a potent electron-withdrawing substituent (-M and -I effects), creating a polarized electronic structure ideal for further functionalization [3].
Molecular Electrostatic Potential (MEP) mapping visualizes regions of high and low electron density. The most negative potential (red regions) localizes around the carbonyl oxygen of the ester (O=-0.45 e) and the amino nitrogen (N=-0.38 e), identifying them as primary sites for electrophilic attack. Conversely, the most positive potential (blue region) centers on the hydrogen atoms of the amino group (N-H, δ+≈+0.28 e), marking them as hydrogen bond donors. Frontier Molecular Orbital (FMO) analysis reveals a Highest Occupied Molecular Orbital (HOMO) primarily localized over the amino group and imidazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) concentrates on the ester carbonyl and the pyridine ring. The calculated HOMO-LUMO energy gap is 5.2 eV, indicative of moderate chemical stability but sufficient reactivity for participation in charge-transfer interactions [3].
Table 2: DFT-Derived Electronic Properties (B3LYP/6-311++G(d,p) Level)
Parameter | Value/Characterization | Chemical Implication |
---|---|---|
HOMO Energy | -6.3 eV | Moderate electron-donating capability |
LUMO Energy | -1.1 eV | Electron-accepting potential |
HOMO-LUMO Gap | 5.2 eV | Moderate stability; photoactive potential |
Natural Charge (Amino N) | -0.38 e | Site for electrophilic attack/coordination |
Natural Charge (Ester O) | -0.45 e | Strong hydrogen bond acceptor site |
Dipole Moment | 4.8 Debye | Significant polarity enhancing solubility |
Explicit-solvent molecular dynamics (MD) simulations (10 ns, OPLS-AA force field) elucidate the solvation dynamics and solvent-accessible surface of the compound. Simulations in water (TIP3P model) demonstrate extensive hydrogen bonding between the solute and solvent. On average, the amino group forms 1.8 ± 0.3 H-bonds (as donor), while the ester carbonyl oxygen forms 2.1 ± 0.4 H-bonds (as acceptor) per simulation frame. The partially saturated ring system exhibits hydrophobic character, promoting the formation of a well-defined hydration shell with ordered water molecules around this region [3].
Simulations in dimethyl sulfoxide (DMSO) reveal markedly different solvation behavior. The polar aprotic solvent coordinates strongly with the amino group (average coordination number: 2.5 DMSO molecules) primarily through sulfur-oxygen contacts with the N-H hydrogens (S···H-N distance ≈ 2.4 Å). The ester group interacts less extensively with DMSO compared to water. Radial distribution functions (RDFs) indicate a strong first solvation shell peak (g(r)≈3.2) for water around the carbonyl oxygen at 1.8 Å, compared to a weaker peak (g(r)≈1.8) for DMSO at 2.2 Å. These differences explain the compound's high solubility in DMSO versus moderate solubility in water, correlating with experimental storage recommendations in anhydrous DMSO or ethanol [3].
Table 3: Molecular Dynamics Simulation Parameters and Solvation Metrics
Parameter | Water (TIP3P) | DMSO | Significance |
---|---|---|---|
Simulation Time | 10 ns | 10 ns | Sufficient for equilibration |
H-Bonds (Amino Group) | 1.8 ± 0.3 (as donor) | 0.9 ± 0.2 (as donor) | Stronger H-bond donation in water |
H-Bonds (Ester Group) | 2.1 ± 0.4 (as acceptor) | 1.2 ± 0.3 (as acceptor) | Stronger H-bond acceptance in water |
Solvent Coordination (Carbonyl O) | 2.3 H₂O at 1.8 Å | 1.1 DMSO at 2.2 Å | Explains higher water solubility of derivatives |
Hydrophobic Hydration Shell | Ordered around saturated ring | Disordered | Impacts aggregation in aqueous media |
Diffusion Coefficient | 1.2 × 10⁻⁹ m²/s | 0.8 × 10⁻⁹ m²/s | Molecular mobility in different solvents |
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